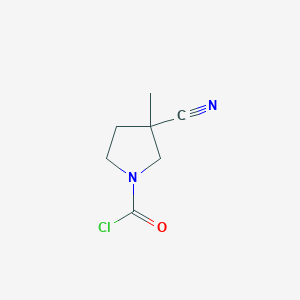

3-Cyano-3-methylpyrrolidine-1-carbonyl chloride

Description

3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a cyano (-CN) and methyl (-CH₃) group at the 3-position, along with a reactive carbonyl chloride (-COCl) group at the 1-position. This structure confers unique reactivity, particularly in acylations and nucleophilic substitutions.

Properties

IUPAC Name |

3-cyano-3-methylpyrrolidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(4-9)2-3-10(5-7)6(8)11/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQSFZUAGVCZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-cyano-3-methylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

3-Cyano-3-methylpyrrolidine+Thionyl chloride→3-Cyano-3-methylpyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-methylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-cyano-3-methylpyrrolidine and hydrochloric acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are employed.

Major Products Formed

Amides and esters: Formed through nucleophilic substitution reactions.

3-Cyano-3-methylpyrrolidine: Formed through hydrolysis.

Amines: Formed through reduction of the cyano group.

Scientific Research Applications

3-Cyano-3-methylpyrrolidine-1-carbonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.

Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyano-3-methylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can also participate in reactions, such as reduction to an amine, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with partial structural or functional similarities, enabling speculative comparisons:

(a) Pyrrolidine Derivatives

- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}) :

- Functional Groups : Carboxylic acid (-COOH), trifluoromethylphenyl urea, benzodioxole.

- Reactivity : The carboxylic acid group enables salt formation or esterification, contrasting with the acyl chloride’s electrophilic reactivity.

- Synthesis : Crude yield of 68% and >99% purity via LC , suggesting efficient protocols for complex pyrrolidine derivatives.

(b) Chloride-Containing Heterocycles

- 3-(Aminocarbonyl)-1-benzylpyridinium Chloride : Structure: Pyridinium ring with benzyl and carbamoyl substituents. Physical Properties: High water solubility (489 g/L at 20°C) and low LogP (-2), indicating hydrophilic behavior due to the charged pyridinium and chloride ions . Contrast: Unlike the neutral 3-cyano-3-methylpyrrolidine-1-carbonyl chloride, this compound’s ionic nature dictates distinct solubility and reactivity profiles.

(c) Acyl Chlorides

The cyano and methyl groups in this compound may sterically hinder reactions compared to simpler acyl chlorides (e.g., acetyl chloride).

Data Table: Comparative Analysis of Key Compounds

*Estimated based on carboxylic acid analogs. ⁺Predicted based on neutral, non-ionic structure.

Research Findings and Limitations

- Synthesis Challenges: The absence of direct data on this compound precludes definitive synthesis protocols. However, pyrrolidine derivatives in demonstrate feasible routes for introducing substituents (e.g., cyano groups via nitrile addition).

- Reactivity Insights : The carbonyl chloride group likely undergoes rapid hydrolysis in aqueous environments, contrasting with the stability of ionic chlorides like .

- Application Gaps: Potential uses in pharmaceuticals (e.g., as a peptide coupling agent) remain theoretical without experimental validation.

Biological Activity

3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Research into its efficacy and mechanisms of action is ongoing, with various studies highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : 175.60 g/mol

- Functional Groups : Cyano group, carbonyl group, and a chlorinated carbon.

This compound's unique structure allows it to interact with various biological targets, which is crucial for its activity.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have shown inhibition of key signaling pathways involved in cancer cell proliferation, including the Janus kinase (JAK) and Fms-like tyrosine kinase (FLT) pathways.

- Case Study : A related compound demonstrated an IC50 value of 23 nM against JAK2, suggesting potent inhibitory effects that could translate to therapeutic benefits in hematological malignancies like myelofibrosis and lymphoma .

2. Antibacterial Activity

The search for new antibacterial agents has led to investigations into the efficacy of compounds like this compound against resistant strains of bacteria.

- Findings : Compounds with similar scaffolds have shown activity against Staphylococcus aureus, a common pathogen associated with antibiotic resistance. The ability to modify the compound's structure may enhance its potency and broaden its spectrum of activity .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Kinases : By targeting specific kinases such as JAK2 and FLT3, the compound may disrupt critical signaling pathways that promote tumor growth.

- Interaction with Bacterial Targets : The mechanism may also involve interference with bacterial cell wall synthesis or function, which is vital for bacterial survival.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

| Property | Value |

|---|---|

| Solubility | Moderate (150 µg/mL) |

| Oral Bioavailability | High in preclinical models |

| Metabolic Stability | Moderate |

| Toxicity | Low in initial studies |

These properties indicate that while the compound has promising biological activity, further studies are necessary to fully understand its pharmacokinetics and safety profile.

Future Directions

Further research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the core structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety in a living organism.

- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be crucial for establishing therapeutic applications.

Q & A

Basic Question: What are the standard synthetic routes for 3-cyano-3-methylpyrrolidine-1-carbonyl chloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves two steps:

Base Preparation : Start with 3-cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3). Neutralize the hydrochloride salt using a weak base (e.g., NaHCO₃) in anhydrous dichloromethane (DCM) to liberate the free amine .

Chlorination : React the free amine with phosgene (COCl₂) or thionyl chloride (SOCl₂) under controlled conditions (0–5°C, inert atmosphere). Phosgene yields higher purity due to reduced side reactions compared to SOCl₂ .

Purity Optimization :

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.

- Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity via ¹H/¹³C NMR (δ 2.8–3.2 ppm for pyrrolidine protons) .

Advanced Question: How do variations in solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer:

This compound is prone to hydrolysis and thermal decomposition. Key findings:

- Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) : Accelerate decomposition via nucleophilic attack (e.g., DMF reacts with carbonyl chloride). Avoid long-term storage in these solvents .

- Non-polar solvents (DCM, toluene) : Stabilize the compound for up to 48 hours at –20°C.

- Temperature :

- Decomposition rates increase above –10°C. Store aliquots at –80°C under argon for >6-month stability .

Contradiction Analysis : Some studies report stability in acetonitrile at 4°C for 72 hours, but this conflicts with data showing trace acetonitrile adducts in NMR. Verify via LC-MS before use .

- Decomposition rates increase above –10°C. Store aliquots at –80°C under argon for >6-month stability .

Basic Question: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- ¹H : δ 3.4–3.6 ppm (pyrrolidine N-CH₂), δ 1.6 ppm (C-CH₃).

- ¹³C : δ 170–175 ppm (carbonyl C=O), δ 115–120 ppm (C≡N) .

- IR Spectroscopy : Strong absorbance at ~1800 cm⁻¹ (C=O stretch) and ~2250 cm⁻¹ (C≡N stretch) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 210 nm. Retention time: ~6.2 minutes .

Advanced Question: How can researchers resolve contradictions in reactivity data when using this compound with different nucleophiles?

Methodological Answer:

Reactivity discrepancies often arise from competing pathways:

- Nucleophile Strength :

- Primary amines : Rapid acylation at –20°C (yield >85%).

- Weak nucleophiles (e.g., azides) : Require activation with DMAP or elevated temperatures (40°C, 12 h) .

- Side Reactions :

Perform in situ FTIR to monitor carbonyl chloride consumption.

Use LC-MS to identify byproducts (e.g., dimerization or hydrolysis products) .

Basic Question: What are common impurities encountered during synthesis, and how are they removed?

Methodological Answer:

-

Major Impurities :

Advanced Question: What strategies mitigate decomposition of this compound during long-term reactions in polar aprotic solvents?

Methodological Answer:

- Additive Screening :

- Scavengers : Add molecular sieves (3Å) to absorb trace moisture .

- Stabilizers : Use 1–2% triethylamine to neutralize HCl byproducts, which catalyze decomposition .

- Solvent Alternatives : Replace DMF with less nucleophilic solvents like tetrahydrofuran (THF) or dichloroethane.

- Kinetic Studies : Conduct time-course NMR experiments to identify decomposition thresholds (e.g., >2 hours in DMF at 25°C leads to 30% loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.